molecular formula C9H12O4 B13438632 threo-1-(4-Hydroxyphenyl)propane-1,2,3-triol

threo-1-(4-Hydroxyphenyl)propane-1,2,3-triol

Cat. No.: B13438632
M. Wt: 184.19 g/mol
InChI Key: DGMSJCVOBYTYTE-IUCAKERBSA-N
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Description

threo-1-(4-Hydroxyphenyl)propane-1,2,3-triol: is an organic compound with the chemical formula C9H12O4. It is a white solid that is soluble in water and ethanol . This compound is a phenol derivative and is known for its various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of threo-1-(4-Hydroxyphenyl)propane-1,2,3-triol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reduction of 4-hydroxyphenylacetone using sodium borohydride in the presence of a suitable solvent.

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable processes, such as catalytic hydrogenation or enzymatic reduction, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Various alcohols.

    Substitution: Ethers and esters.

Mechanism of Action

The mechanism of action of threo-1-(4-Hydroxyphenyl)propane-1,2,3-triol involves its interaction with various molecular targets, including enzymes and receptors. The hydroxyl groups on the phenyl ring allow it to participate in hydrogen bonding and other interactions, which can modulate the activity of target proteins and pathways .

Properties

Molecular Formula

C9H12O4

Molecular Weight

184.19 g/mol

IUPAC Name

(1S,2S)-1-(4-hydroxyphenyl)propane-1,2,3-triol

InChI

InChI=1S/C9H12O4/c10-5-8(12)9(13)6-1-3-7(11)4-2-6/h1-4,8-13H,5H2/t8-,9-/m0/s1

InChI Key

DGMSJCVOBYTYTE-IUCAKERBSA-N

Isomeric SMILES

C1=CC(=CC=C1[C@@H]([C@H](CO)O)O)O

Canonical SMILES

C1=CC(=CC=C1C(C(CO)O)O)O

Origin of Product

United States

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